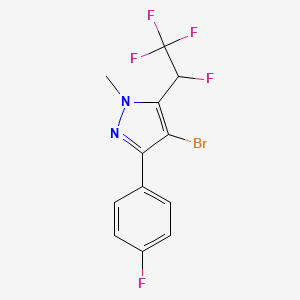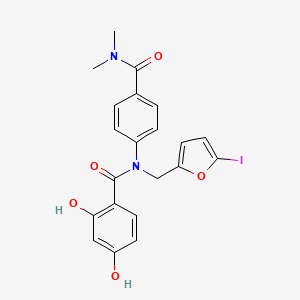
1,2,3,4-Tetrahydroisoquinoline-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydroisoquinoline-6-carbaldehyde is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are significant due to their presence in various natural products and their potential therapeutic applications. The structure of this compound includes a tetrahydroisoquinoline core with an aldehyde functional group at the 6th position, making it a versatile intermediate in organic synthesis .
Preparation Methods
The synthesis of 1,2,3,4-Tetrahydroisoquinoline-6-carbaldehyde can be achieved through several methods:
Bischler-Napieralski Reaction: This traditional method involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the tetrahydroisoquinoline core.
Pictet-Spengler Reaction: This method involves the condensation of an aromatic aldehyde with an amine, followed by cyclization to form the tetrahydroisoquinoline structure.
Industrial Production: Industrially, the compound can be synthesized using high-pressure catalytic hydrogenation of isoquinoline derivatives in the presence of a suitable catalyst like palladium or platinum.
Chemical Reactions Analysis
1,2,3,4-Tetrahydroisoquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Scientific Research Applications
1,2,3,4-Tetrahydroisoquinoline-6-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydroisoquinoline-6-carbaldehyde involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters in the brain.
Receptor Modulation: It can modulate the activity of receptors, such as dopamine receptors, which play a role in neuroprotection and neurodegeneration.
Antioxidant Activity: The compound exhibits antioxidant properties, scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-6-carbaldehyde can be compared with other similar compounds:
1,2,3,4-Tetrahydroisoquinoline: Lacks the aldehyde functional group but shares the tetrahydroisoquinoline core.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Contains a methyl group at the nitrogen atom, which alters its biological activity.
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Contains a methoxy group at the 6th position, which affects its reactivity and applications.
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde |
InChI |
InChI=1S/C10H11NO/c12-7-8-1-2-10-6-11-4-3-9(10)5-8/h1-2,5,7,11H,3-4,6H2 |
InChI Key |
HBOKIZMBDPGEPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7-hydroxy-[1,3]thiazolo[5,4-c]pyridine-6-carboxylate](/img/structure/B13497146.png)
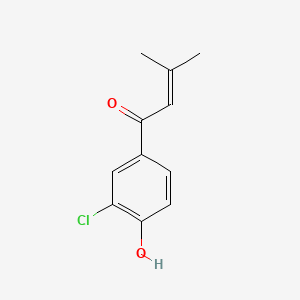

![rac-(2R,5R)-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,4-dioxane-2-carboxylic acid](/img/structure/B13497159.png)
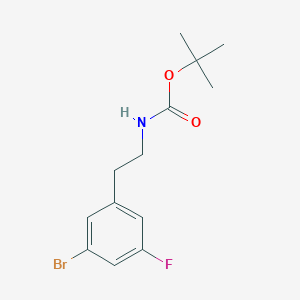
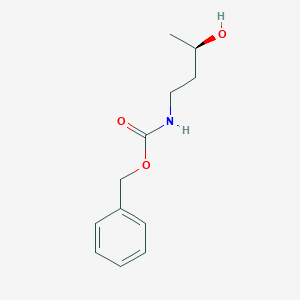
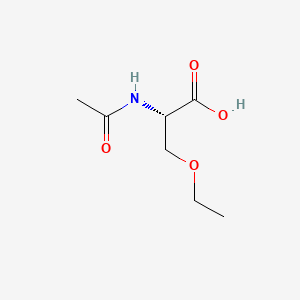
![{6,7,8,9-Tetrahydro-5h-benzo[7]annulen-5-yl}methanol](/img/structure/B13497187.png)
![[(3-Methoxyazetidin-3-yl)methyl]dimethylamine dihydrochloride](/img/structure/B13497195.png)

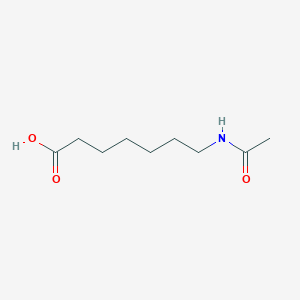
![methyl 7-hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate](/img/structure/B13497219.png)
